4'-Hydroxy-4-methoxychalcone
Description
Overview of Chalcones as Bioactive Scaffolds in Medicinal Chemistry
Chalcones represent a pivotal class of compounds in the field of medicinal chemistry, recognized for their versatile biological activities and potential as therapeutic agents. nih.govresearchgate.net These compounds, belonging to the flavonoid family, serve as crucial precursors in the biosynthesis of other flavonoids in plants. nih.govbohrium.com Their simple, yet effective, chemical structure allows for numerous modifications, making them an attractive scaffold for drug discovery and development. nih.govresearchgate.net
The fundamental structure of a chalcone (B49325) is the 1,3-diaryl-2-propen-1-one scaffold, which consists of two aromatic rings (designated as A and B) linked by a three-carbon α,β-unsaturated ketone system. nih.govnih.gov This system can exist in two isomeric forms, cis and trans, with the trans isomer being more thermodynamically stable and common. nih.govijpsjournal.com The α,β-unsaturated ketone functionality is considered crucial for the diverse biological activities exhibited by this class of compounds. researchgate.netijpsjournal.com
Chalcones can be broadly classified into several categories:
Simple/Classical Chalcones : Adhering to the basic 1,3-diaryl-2-propen-1-one core. nih.gov
Hybrid Chalcones : Where the core scaffold is linked to other bioactive moieties. nih.gov
Bichalcones : Structures containing two chalcone units. nih.gov
Dihydrochalcones : Compounds in which the α,β-unsaturated double bond has been reduced. nih.gov
Chalcones are widely distributed throughout the plant kingdom as secondary metabolites. nih.govbohrium.com They are found in a variety of edible plants, including fruits and vegetables, as well as in medicinal herbs that have been used in traditional medicine for centuries. nih.govbohrium.comnih.gov Notable plant sources include species from the families Asteraceae, Moraceae, and Fabaceae. scielo.br Specific examples of plants containing chalcones are Butea monosperma, Humulus lupulus (hops), and Angelica keiskei. nih.govresearchgate.net
The chalcone scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives have demonstrated a wide spectrum of pharmacological activities in preclinical research. nih.govnih.gov These studies, both in vitro and in vivo, have highlighted the potential of chalcones in various therapeutic areas. The multifaceted biological profile of chalcone derivatives is attributed to their ability to interact with multiple cellular targets and signaling pathways. nih.govresearchgate.net
Extensive preclinical investigations have reported numerous biological activities, as summarized in the table below.
| Therapeutic Area | Preclinical Activity of Chalcone Derivatives |
| Oncology | Exhibit anticancer and antitumor properties by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis. nih.govnih.govhumanjournals.com |
| Inflammation | Possess anti-inflammatory effects by modulating inflammatory mediators and pathways. nih.govnih.govmdpi.com |
| Oxidative Stress | Act as antioxidant agents, scavenging free radicals and reducing oxidative damage. ijpsjournal.comnih.gov |
| Infectious Diseases | Show antimicrobial, antiviral, and antiparasitic activities against a range of pathogens. nih.govnih.gov |
| Metabolic Disorders | Demonstrate potential as antidiabetic agents. nih.govhumanjournals.com |
| Neurological Disorders | Have been investigated for neuroprotective effects. nih.govmdpi.com |
It is important to note that these findings are from preclinical studies, and further research is necessary to establish their clinical relevance. nih.govresearchgate.net
Introduction to 4'-Hydroxy-4-methoxychalcone as a Synthetic Chalcone Derivative
This compound is a synthetic derivative belonging to the chalcone family. biosynth.com Its structure is characterized by a hydroxyl group (-OH) at the 4'-position of ring A and a methoxy (B1213986) group (-OCH3) at the 4-position of ring B. This compound is typically synthesized via the Claisen-Schmidt condensation reaction, an aldol (B89426) condensation between an appropriate acetophenone (B1666503) and a benzaldehyde. biosynth.comresearchgate.netscitepress.org For this compound, the precursors are 4-hydroxyacetophenone and 4-methoxybenzaldehyde (B44291) (p-anisaldehyde). researchgate.netscitepress.org This synthetic approach allows for precise control over the compound's structure. biosynth.com
Table 1: Synthesis of this compound
| Reactant A | Reactant B | Reaction Type | Common Catalyst |
|---|
Research on this compound has been multifaceted, focusing on elucidating its biological activities and understanding its potential as a lead compound for therapeutic development. Key areas of investigation include its anticancer, anti-inflammatory, and antioxidant properties, as well as its metabolic fate.
The primary research objectives have been:
To evaluate its cytotoxic effects against various cancer cell lines and to explore the underlying mechanisms, such as the inhibition of tumor growth and angiogenesis. biosynth.comnih.gov
To investigate its anti-inflammatory potential by measuring its ability to inhibit the production of pro-inflammatory cytokines. mdpi.combiosynth.com
To study its metabolic profile, particularly its intestinal elimination and biotransformation, which is crucial for understanding its behavior as a potential drug candidate. openmedicinalchemistryjournal.comresearchgate.net
Preclinical studies have shown that this compound exhibits notable biological activity. It has been found to be a potent inhibitor of certain cancer cell lines and to modulate cellular signaling pathways related to tumor suppression, such as the NF-κB pathway. biosynth.com Investigations into its intestinal metabolism have identified the formation of glucuronide, sulfate (B86663), and glutathione (B108866) conjugates. openmedicinalchemistryjournal.comresearchgate.net
Table 2: Selected Preclinical Research Findings for this compound
| Research Area | Finding | Reference |
|---|---|---|
| Anticancer Activity | Showed activity against T47D (breast) and WiDr (colon) cancer cell lines. | researchgate.net |
| Anticancer Activity | Identified as a potent inhibitor of MDA-MB-231 (breast cancer) cells with an IC₅₀ of 3.8 µM. | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |
| Anti-inflammatory Activity | Demonstrated inhibition of TNF-α and IL-6 release. | mdpi.com |
| Metabolism | HPLC-MS analysis of rat intestinal perfusates indicated the formation of glucuronide, sulfate, and glutathione conjugates. | openmedicinalchemistryjournal.com |
Continued research into this synthetic chalcone may provide valuable insights for the development of new therapeutic agents. biosynth.com
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 4-hydroxyacetophenone |
| 4-methoxybenzaldehyde |
| p-anisaldehyde |
| Butein |
| Cardamonin |
| Chalcone |
| Dihydrochalcones |
| Elafibranor |
| Fisetin |
| Isoliquiritigenin (B1662430) |
| Isovachalcone |
| Luteolin |
| Naringenin |
| Naringenin chalcone |
| Phloretin |
| Quercetin |
| Sofalcone |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11,17H,1H3/b11-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCVAWRRHHSOCC-NYYWCZLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6338-81-4 | |
| Record name | NSC 40922 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC40922 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Chemical Characterization of 4 Hydroxy 4 Methoxychalcone
Conventional Synthetic Approaches
The classical method for synthesizing 4'-Hydroxy-4-methoxychalcone relies on the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. nih.govscitepress.org While effective, conventional methods often involve the use of hazardous solvents and can require long reaction times. scitepress.orgwpmucdn.com
Claisen-Schmidt Condensation Reaction Mechanisms
The Claisen-Schmidt condensation is an aldol (B89426) condensation reaction that occurs between an aldehyde or ketone and a carbonyl compound lacking an alpha-hydrogen to form a β-hydroxy carbonyl compound, which then dehydrates to an α,β-unsaturated carbonyl compound. wpmucdn.comjetir.org This reaction can be catalyzed by either acids or bases. scitepress.org The base-catalyzed pathway is generally preferred for chalcone (B49325) synthesis as it often results in higher yields compared to acid-catalyzed methods. rasayanjournal.co.in
The synthesis of this compound specifically involves the reaction between 4-hydroxyacetophenone and 4-methoxybenzaldehyde (B44291). scitepress.orguns.ac.id In this reaction, 4-hydroxyacetophenone provides the enolate ion, while 4-methoxybenzaldehyde serves as the electrophilic carbonyl component. The hydroxyl and methoxy (B1213986) substituents on the aromatic rings of these precursors play a significant role in the reactivity of the molecules and the properties of the resulting chalcone.
| Reactant | Chemical Structure | Role in Reaction |
|---|---|---|
| 4-Hydroxyacetophenone | Enolate Precursor | |
| 4-Methoxybenzaldehyde | Carbonyl Electrophile |
The Claisen-Schmidt condensation for synthesizing this compound is typically carried out in the presence of a base catalyst. scitepress.org Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used, often in an alcoholic solvent like ethanol (B145695). rasayanjournal.co.inscitepress.org Studies have shown that NaOH can provide excellent yields, sometimes between 93-98%. rasayanjournal.co.in While strong bases are effective, they can also promote side reactions. scitepress.org Reaction conditions such as temperature and reaction time are crucial parameters to control for optimal yield and purity. Conventional methods may require extended reaction times, sometimes up to 24 hours, and elevated temperatures. scitepress.org In contrast, some variations using specific catalysts like Ba(OH)2 have also reported high yields of 88-98%. rasayanjournal.co.in
| Catalyst | Solvent | Typical Conditions | Yield | Reference |
| NaOH | Ethanol | Room Temperature, 24 hours | 40-70% | scitepress.org |
| KOH | Ethanol | Not Specified | 88-94% | rasayanjournal.co.in |
| Ba(OH)2 | Not Specified | Not Specified | 88-98% | rasayanjournal.co.in |
| NaOH | Ethanol/Water | 10°C for 1h, then RT for 4h | Good | nih.gov |
The mechanism of the base-catalyzed Claisen-Schmidt condensation begins with the deprotonation of the α-carbon of 4-hydroxyacetophenone by a hydroxide ion (from NaOH or KOH). scitepress.orgwpmucdn.com This step forms a resonance-stabilized enolate ion. rasayanjournal.co.inscitepress.org The nucleophilic enolate then attacks the carbonyl carbon of 4-methoxybenzaldehyde, leading to the formation of an aldol addition product, a β-hydroxy ketone. wpmucdn.com This intermediate subsequently undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the final α,β-unsaturated ketone, this compound. scitepress.orgwpmucdn.com The formation of the stable conjugated system drives the dehydration step. wpmucdn.com
Green Chemistry Approaches to Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For chalcone synthesis, this has led to the exploration of green chemistry approaches that minimize or eliminate the use of hazardous solvents and reduce energy consumption. scitepress.orguns.ac.id
Solvent-Free Grinding Techniques
A prominent green chemistry approach for the synthesis of this compound is the use of solvent-free grinding techniques. scitepress.orgvulcanchem.com This mechanochemical method involves the grinding of the solid reactants, 4-hydroxyacetophenone and 4-methoxybenzaldehyde, with a solid base catalyst, such as NaOH, in a mortar and pestle at room temperature. rasayanjournal.co.inscitepress.org This technique aligns with the principles of green chemistry by reducing solvent waste. scitepress.org
The reaction is often rapid, with significant product formation observed within minutes. scitepress.orgiiste.org For the synthesis of this compound, grinding for about 30 minutes can lead to the formation of the product. rasayanjournal.co.inscitepress.org The energy required for the reaction is supplied through the friction and collisions between the reactant particles during grinding. scitepress.org This method is not only environmentally friendly but also offers advantages such as simplicity of the procedure, shorter reaction times, and often good yields. jetir.orgrasayanjournal.co.in After the reaction, the product can be isolated by simple washing with water to remove the catalyst, followed by recrystallization from a solvent like ethanol to obtain pure crystalline this compound. rasayanjournal.co.inscitepress.org
| Technique | Reactants | Catalyst | Conditions | Yield | Reference |
| Grinding | 4-hydroxyacetophenone, 4-methoxybenzaldehyde | NaOH | Room Temp, 30 min | 32.5% | scitepress.org |
Reaction Kinetics and Energy Considerations in Mechanochemical Synthesis
Mechanochemical synthesis, such as the grinding method, relies on the input of mechanical energy to initiate and sustain a chemical reaction. scitepress.org In the synthesis of this compound, the friction generated from the collision between reactant particles in the mortar creates localized heat. scitepress.orgrasayanjournal.co.in This friction energy accelerates the reaction rate, leading to the formation of the chalcone product. scitepress.orgrasayanjournal.co.in
The reaction is believed to proceed through a condensation aldol reaction mechanism. scitepress.org The process begins with an acid-base reaction where the basic catalyst abstracts a proton from the α-carbon of 4-methoxyacetophenone, forming a resonance-stabilized enolate ion. scitepress.org This is followed by a nucleophilic addition of the carbanion to the carbonyl carbon of 4-hydroxybenzaldehyde (B117250) and subsequent dehydration to form the characteristic α,β-unsaturated ketone structure of the chalcone. scitepress.org The use of solid NaOH as a catalyst in the grinding technique has proven effective. scitepress.org
Spectroscopic and Chromatographic Characterization Techniques
Following synthesis, a combination of spectroscopic and chromatographic techniques is essential to confirm the structure and purity of the resulting this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. scitepress.orgrasayanjournal.co.in Both ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure.
¹H-NMR: The ¹H-NMR spectrum of this compound exhibits characteristic signals that confirm its formation. scitepress.org Key proton signals include a singlet for the methoxy group (-OCH₃) protons, and distinct doublets for the aromatic and vinylic protons (H-α and H-β). scitepress.orgscitepress.org The coupling constant (J value) between the vinylic protons helps to determine the stereochemistry of the double bond, with a larger value typically indicating a trans configuration. rsc.org
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 3.86 | s | 3H | -OCH₃ | scitepress.org |
| 6.86 | d | 2H | Ar-H | scitepress.org |
| 7.07 | d | 2H | Ar'-H | scitepress.org |
| 7.66 | d | 1H | H-α | scitepress.org |
| 7.73 | d | 2H | Ar-H | scitepress.org |
| 7.75 | d | 1H | H-β | scitepress.org |
| 8.14 | d | 2H | Ar'-H | scitepress.org |
| 10.09 | s | 1H | -OH | scitepress.org |
¹³C-NMR: The ¹³C-NMR spectrum provides further confirmation of the carbon framework. scitepress.org The spectrum will show distinct signals for each unique carbon atom in the molecule. scitepress.org The carbonyl carbon (C=O) signal typically appears in the downfield region of the spectrum. scitepress.orgscitepress.org The methoxy carbon and the carbons of the two aromatic rings also show characteristic chemical shifts. scitepress.orgrasayanjournal.co.in
| Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|
| 187.28 | C=O | scitepress.org |
| 163.04 | C4' | scitepress.org |
| 160.01 | C4 | scitepress.org |
| 143.70 | C-β | scitepress.org |
| 130.95 | C2' & C6' | scitepress.org |
| 130.82 | C2 & C6 | scitepress.org |
| 130.77 | C1' | scitepress.org |
| 125.98 | C1 | scitepress.org |
| 118.44 | C-α | scitepress.org |
| 115.84 | C3 & C5 | scitepress.org |
| 113.99 | C3' & C5' | scitepress.org |
| 55.57 | -OCH₃ | scitepress.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the synthesized compound. rasayanjournal.co.in The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group (C=O) of the α,β-unsaturated ketone, the hydroxyl group (-OH), the C-O-C stretching of the methoxy group, and the C=C bonds of the aromatic rings and the enone system. rasayanjournal.co.inrasayanjournal.co.in For example, the C=O absorption in a similar chalcone was observed at a wavenumber of 1646 cm⁻¹. rasayanjournal.co.in
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rasayanjournal.co.in In the analysis of this compound, GC-MS can be used to determine the purity of the synthesized compound and to confirm its molecular weight. rasayanjournal.co.in A single peak in the gas chromatogram indicates a pure compound. rasayanjournal.co.in The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of this compound, which is 254 g/mol . rasayanjournal.co.in
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of the synthesis reaction. scitepress.orgrasayanjournal.co.in By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system (e.g., n-hexane:ethyl acetate), the disappearance of the starting materials (4-hydroxybenzaldehyde and 4-methoxyacetophenone) and the appearance of the product spot can be observed. rasayanjournal.co.in The completion of the reaction is indicated when the spots of the starting materials are no longer visible. rasayanjournal.co.in TLC is also used to check the purity of the final product after recrystallization; a single spot on the TLC plate suggests a pure compound. rasayanjournal.co.in
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of synthesized this compound. This method offers high resolution and sensitivity, allowing for the separation of the main compound from any impurities, starting materials, or by-products that may be present after synthesis and purification. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose, utilizing a non-polar stationary phase and a polar mobile phase.
Detailed research findings have established validated HPLC-UV methods for the quantification and analysis of this compound. openmedicinalchemistryjournal.com These methods are crucial for ensuring the quality and purity of the compound for research and development purposes. A typical setup involves a C18 column, which is a silica-based stationary phase modified with octadecylsilyl groups, providing a non-polar surface for the separation of compounds based on their hydrophobicity.
In one such validated method, the mobile phase consists of a gradient mixture of methanol (B129727) and acidified water (typically with formic acid). openmedicinalchemistryjournal.com The gradient elution, where the composition of the mobile phase is changed over the course of the analysis, allows for the effective separation of compounds with a range of polarities. The use of formic acid in the mobile phase helps to protonate the phenolic hydroxyl group of the chalcone, leading to sharper peaks and improved chromatographic resolution.
The detection of this compound is typically carried out using a UV-Vis detector. The compound exhibits strong absorbance in the ultraviolet region of the electromagnetic spectrum, with a maximum absorption wavelength (λmax) that allows for sensitive and specific detection. For instance, a UV detection wavelength of 350 nm has been successfully used in the analysis of this chalcone. openmedicinalchemistryjournal.com
The following data tables summarize the conditions for a validated HPLC method for the analysis of this compound. openmedicinalchemistryjournal.com
Table 1: HPLC Chromatographic Conditions for this compound Analysis. openmedicinalchemistryjournal.com
| Parameter | Condition |
| Mobile Phase A | Methanol:Water:Formic Acid (15:85:0.05%) |
| Mobile Phase B | Methanol:Water:Formic Acid (90:10:0.05%) |
| Gradient Elution | 80% to 75% of A up to 5 min, 35% of A up to 25 min, 80% of A up to 27 min, 80% of A up to 50 min |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 5 µL |
| UV Detection | 350 nm |
The validation of these HPLC methods includes assessing parameters such as system suitability. System suitability tests are performed to ensure that the chromatographic system is performing adequately for the intended analysis. This often involves multiple injections of a standard solution to evaluate the precision of the system. For this compound, system suitability has been demonstrated with a low relative standard deviation (RSD%) for parameters like retention time and peak area, indicating the reliability of the method for purity assessment. openmedicinalchemistryjournal.com
In addition to HPLC, other chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have been used to characterize and assess the purity of this compound. researchgate.net In one study, GC-MS analysis of the synthesized chalcone showed a single peak, indicating a purity of 100%. researchgate.net
Preclinical Pharmacological Activities and Molecular Mechanisms of 4 Hydroxy 4 Methoxychalcone
Antineoplastic and Chemopreventive Activities
Chalcones, a class of natural and synthetic compounds, have garnered significant attention for their diverse pharmacological properties, including their potential as antineoplastic and chemopreventive agents. Among these, 4'-Hydroxy-4-methoxychalcone has been a subject of preclinical research to elucidate its anticancer effects and the underlying molecular mechanisms.
Inhibition of Cancer Cell Proliferation and Viability
This compound has demonstrated the ability to inhibit the growth and proliferation of various cancer cell lines. The cytotoxic effects of this compound are attributed to its chemical structure, which allows it to interact with various cellular targets involved in cancer cell survival and proliferation. The presence of both a hydroxyl and a methoxy (B1213986) group on the chalcone (B49325) scaffold is believed to play a crucial role in its biological activity.
Preclinical studies have investigated the effects of chalcone derivatives, including those structurally similar to this compound, on a range of cancer cell lines.
MDA-MB-231 (Breast Cancer): Chalcone derivatives have been shown to inhibit the proliferation of the triple-negative breast cancer cell line, MDA-MB-231. For instance, a study on 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone demonstrated a selective inhibition of breast cancer cell proliferation. mdpi.com Another chalcone derivative, chalcone-3, was also found to inhibit the proliferation of MDA-MB-231 cells in a dose and time-dependent manner. nih.govnih.gov
PC-3 (Prostate Cancer): Research has indicated that methoxylated chalcone derivatives can inhibit the metabolic activity of the PC-3 prostate cancer cell line. mdpi.com Specifically, certain chalcones with a methoxylated B ring have been shown to strongly inhibit the metabolic activity of PC-3 cells. mdpi.com Furthermore, a methoxychalcone derivative was found to induce cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells. nih.gov
Lung Cancer Cells (A549): In studies involving the A549 lung cancer cell line, 4-methoxychalcone (B190469), a related compound, was found to suppress the transcriptional activity of Nrf2, a key regulator in protecting cancer cells against oxidative stress. nih.gov This suppression enhances the cytotoxicity of chemotherapeutic agents like cisplatin (B142131). nih.gov Another study on 2,2′,4′-trihydroxychalcone demonstrated a significant inhibitory effect on the survival of A549 lung cancer cells. nih.gov A chalcone derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, also inhibited the proliferation of A549 lung cancer cells in a time- and dose-dependent manner. semanticscholar.org
| Cancer Cell Line | Compound | Observed Effect | Reference |
| MDA-MB-231 | 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | Selective inhibition of cell proliferation | mdpi.com |
| MDA-MB-231 | Chalcone-3 | Inhibition of proliferation | nih.govnih.gov |
| PC-3 | Methoxylated chalcone derivatives | Inhibition of metabolic activity | mdpi.com |
| PC-3 | Methoxychalcone derivative | Induction of cell-cycle arrest and apoptosis | nih.gov |
| A549 | 4-methoxychalcone | Suppression of Nrf2 transcriptional activity | nih.gov |
| A549 | 2,2′,4′-trihydroxychalcone | Inhibition of cell survival | nih.gov |
| A549 | 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Inhibition of proliferation | semanticscholar.org |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
A key mechanism through which this compound and related compounds exert their antineoplastic effects is by inducing programmed cell death, or apoptosis, and causing cell cycle arrest in cancer cells.
Studies on various chalcone derivatives have revealed their ability to trigger apoptosis through both intrinsic and extrinsic pathways. For example, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone has been shown to trigger intrinsic apoptosis in breast cancer cells. mdpi.com This process often involves the activation of caspases, a family of protease enzymes that play essential roles in apoptosis. In lung cancer cells, a chalcone derivative was found to promote apoptosis through the activation of caspase-9 and caspase-3. semanticscholar.org
Furthermore, these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. A methoxychalcone derivative was reported to induce a time- and concentration-dependent G1 arrest of the cell cycle in human prostate cancer cells. nih.gov This G1-arrest effect was associated with the down-regulated expression of several G1-phase regulators, including cyclin D1, cyclin E, cyclin-dependent kinase (Cdk)-4, and Cdk2. nih.gov Similarly, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone was found to induce cell cycle arrest in the G0/G1 phase in breast cancer cells. mdpi.com
Modulation of Key Signaling Pathways in Oncogenesis
The anticancer activities of this compound are also linked to its ability to modulate critical signaling pathways that are often dysregulated in cancer.
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Research has shown that chalcones, particularly those with hydroxyl and methoxy substitutions, can inhibit NF-κB activity. nih.gov The closely related compound, 4'-hydroxychalcone (B163465), has been demonstrated to inhibit TNFα-induced NF-κB pathway activation in a dose-dependent manner. nih.govlih.lu This inhibition is achieved by preventing the degradation of IκBα, a key inhibitor of NF-κB, which in turn prevents the nuclear translocation of the p50/p65 NF-κB subunits. nih.gov
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several chalcone derivatives have been identified as potent anti-angiogenic agents. The related compound, 4-hydroxychalcone (B181621), has been shown to suppress several steps of angiogenesis, including endothelial cell proliferation, migration, and tube formation, without causing cytotoxicity. nih.govunibs.it Another structurally similar compound, 2'-hydroxy-4'-methoxychalcone (B191446), has also been evaluated for its in vitro and in vivo anti-angiogenic activities, demonstrating its ability to decrease angiogenesis. nih.gov The anti-angiogenic effects of these chalcones are likely mediated through the suppression of growth factor pathways. nih.gov
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov The inhibition of HDACs has emerged as a promising strategy in cancer therapy, as it can lead to cell cycle arrest and apoptosis in malignant cells. nih.gov While various natural and synthetic compounds, including some chalcones, have been investigated for their HDAC inhibitory potential, direct preclinical evidence specifically documenting the activity of this compound as an HDAC inhibitor is not extensively covered in the currently available scientific literature.
Interference with Microtubule Formation
Microtubules are critical components of the cytoskeleton involved in essential cellular processes, including cell division. nih.gov Agents that interfere with microtubule dynamics can inhibit mitosis, making them effective anticancer agents. Research into the antimitotic activity of chalcone derivatives has shown that some can disrupt microtubule assembly. For instance, the related benzochalcone derivative, 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro), was found to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis. nih.gov However, specific studies detailing the direct interference of this compound with microtubule formation have not been identified in the reviewed literature.
Enhancement of Chemotherapeutic Efficacy
The ability to enhance the effectiveness of existing chemotherapeutic drugs is a key area of cancer research. Studies on chalcones structurally related to this compound have shown promise in this regard. For example, 4-hydroxychalcone, an isomer, demonstrated a synergistic cytotoxic effect when combined with cisplatin or doxorubicin (B1662922) in treating MYCN-amplified human neuroblastoma cells. nih.govresearchgate.net This combination led to a greater reduction in cell viability than was induced by either anticancer agent alone. nih.govresearchgate.net Similarly, 4-methoxychalcone was found to enhance cisplatin-induced cytotoxicity in A549 lung cancer cells by inhibiting the Nrf2-mediated defense mechanism, which resulted in an acceleration of reactive oxygen species generation. nih.gov While these findings are promising for the chalcone class of compounds, direct research confirming the chemotherapeutic enhancement capabilities of this compound specifically is needed.
| Compound | Chemotherapeutic Agent | Cell Line | Observed Effect | Reference |
|---|---|---|---|---|
| 4-hydroxychalcone | Cisplatin, Doxorubicin | MYCN-amplified neuroblastoma cells (SK-N-BE(2), IMR-32) | Greater reduction in cell viability compared to single-agent treatment. | nih.gov, researchgate.net |
| 4-methoxychalcone | Cisplatin | A549 lung cancer cells | Enhanced cisplatin-induced oxidative stress and cytotoxicity via Nrf2 inhibition. | nih.gov |
Antioxidant Properties
Free Radical Scavenging Mechanisms
This compound possesses a chemical structure conducive to antioxidant activity, largely attributed to its phenolic hydroxyl group. The primary mechanism by which such compounds exert their antioxidant effect is through free radical scavenging. This process often involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it in a process known as hydrogen atom transfer (HAT). mdpi.com Studies on the closely related 4-hydroxychalcone have demonstrated its capacity for free radical scavenging, showing a 63.4% inhibition of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. ufms.brresearchgate.net The scavenging reaction for hydroxy- and methoxychalcones can also proceed via conversion to corresponding quinone structures. nih.gov
Reduction of Oxidative Stress Markers
The antioxidant activity of this compound is further evidenced by its influence on cellular markers of oxidative stress. Research on related chalcones demonstrates a capacity to modulate these markers protectively. For example, 2′-hydroxy-4-methoxychalcone was shown to decrease levels of reactive oxygen species (ROS) and increase levels of the endogenous antioxidant glutathione (B108866) (GSH) in lipopolysaccharide-stimulated cells. mdpi.com This compound also inhibited ROS overproduction in other cellular models. researchgate.net However, the effect of chalcones can be context-dependent; in some cancer cell lines, the pro-oxidant activity of 4-hydroxychalcone, leading to GSH depletion and ROS elevation, is harnessed to induce cytotoxic effects. nih.gov In the context of its antioxidant properties, the focus remains on its ability to mitigate oxidative stress markers in non-cancerous models. Acetylated derivatives of 4-Hydroxy-4-methoxychalcone have been noted for their significant antioxidant properties. mdpi.com
| Compound | Marker | Effect | Cellular Model | Reference |
|---|---|---|---|---|
| 2′-hydroxy-4-methoxychalcone | ROS | Decrease | LPS-stimulated macrophages | mdpi.com |
| 2′-hydroxy-4-methoxychalcone | GSH | Increase | LPS-stimulated macrophages | mdpi.com |
| 4-hydroxychalcone (Pro-oxidant context) | ROS | Increase | Neuroblastoma cells (SK-N-BE(2)) | nih.gov |
| 4-hydroxychalcone (Pro-oxidant context) | GSH | Decrease | Neuroblastoma cells (SK-N-BE(2), IMR-32) | nih.gov |
Cellular Protection Against Oxidative Damage
A crucial outcome of antioxidant activity is the protection of cells from damage induced by oxidative stress. Acetylated derivatives of this compound have been specifically shown to exhibit important antioxidant properties that protect against hydrogen peroxide (H₂O₂)-induced apoptosis in PC12 cells, a cell line commonly used in neuroscience research. mdpi.com This finding directly indicates that the compound's scaffold can be modified to yield derivatives capable of shielding cells from oxidative insults, thereby preventing programmed cell death. This protective effect underscores the therapeutic potential of this compound derivatives in conditions associated with high levels of oxidative stress. mdpi.com
Anti-inflammatory Properties
Chalcones, a class of aromatic ketones, are recognized for their diverse pharmacological activities, including anti-inflammatory effects. Research into specific chalcone derivatives, such as this compound and its isomers, has revealed multiple molecular mechanisms through which these compounds can mitigate inflammatory responses. These mechanisms include the inhibition of key inflammatory enzymes, modulation of signaling molecules, and downregulation of proteins involved in the inflammatory cascade.
A primary mechanism of the anti-inflammatory action of chalcones involves the direct inhibition of enzymes that synthesize inflammatory mediators.
The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical for the synthesis of prostaglandins, which are key mediators of inflammation. Several studies have demonstrated the ability of hydroxy- and methoxy-substituted chalcones to inhibit this pathway.
A study on 2'-hydroxy-4'-methoxychalcone found that it exhibited potent inhibitory effects on the production of prostaglandin (B15479496) E2 (PGE2) in rat peritoneal macrophages by suppressing the induction of COX-2. researchgate.net Similarly, the derivative 2′-hydroxy-3,6′-dimethoxychalcone was shown to suppress the expression of COX-2 at the protein level in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. mdpi.com Research on 4,2',5'-trihydroxy-4'-methoxychalcone also confirmed its ability to inhibit COX-2 expression, leading to a reduction in PGE2 production in murine peritoneal macrophages. nih.gov Another synthetic chalcone, E-α-(p-methoxyphenyl)-2′,3,4,4′-tetramethoxychalcone, also reduced the upregulation of COX-2 in macrophages. researchgate.net
| Chalcone Derivative | Effect on COX Pathway | Cell/System Studied | Source |
|---|---|---|---|
| 2'-Hydroxy-4'-methoxychalcone | Inhibited PGE2 production via suppression of COX-2 induction | Rat peritoneal macrophages | researchgate.net |
| 2′-Hydroxy-3,6′-dimethoxychalcone | Suppressed COX-2 protein expression | RAW 264.7 macrophages | mdpi.com |
| 4,2',5'-Trihydroxy-4'-methoxychalcone | Inhibited COX-2 expression and subsequent PGE2 production | Murine peritoneal macrophages | nih.gov |
| E-α-(p-methoxyphenyl)-2′,3,4,4′-tetramethoxychalcone | Reduced upregulation of COX-2 | RAW264.7 macrophages | researchgate.net |
The lipoxygenase (LOX) enzymes catalyze the production of leukotrienes, which are potent inflammatory mediators involved in various inflammatory diseases. nih.gov Research has explored the potential of chalcone frameworks to inhibit this pathway.
A study focusing on a series of 3,4-dihydroxychalcones found that almost all tested compounds exhibited potent inhibitory effects on 5-lipoxygenase. nih.gov Another investigation into the 2′-hydroxy-chalcone framework also sought to identify structural features that favor LOX inhibitory activity. mdpi.com While direct studies on this compound are limited, the demonstrated activity of these closely related chalcone structures suggests that the 1,3-diphenylprop-2-en-1-one backbone is a promising scaffold for developing LOX inhibitors. nih.govmdpi.com
Chalcones can exert anti-inflammatory effects by altering the production of pro-inflammatory cytokines, which are signaling proteins that orchestrate the inflammatory response. Studies on various hydroxy- and methoxy-substituted chalcones have consistently shown an inhibitory effect on key cytokines.
The closely related 4'-hydroxychalcone has been reported to inhibit the tumor necrosis factor-alpha (TNF-α)-induced activation of the NF-κB pathway, a critical transcription factor for inflammatory gene expression. nih.gov This inhibition prevents the expression of NF-κB target genes, which include many pro-inflammatory cytokines. nih.gov
Specific research on 2-hydroxy-4'-methoxychalcone demonstrated that it decreases the upregulation of interleukin-1β (IL-1β) and interleukin-6 (IL-6) in human aortic smooth muscle cells. researchgate.netnih.gov Similarly, 4'-Methoxychalcone was found to reduce the upregulated mRNA expression of IL-6 in preadipocyte cells. medchemexpress.com Other related derivatives have shown broad-spectrum cytokine modulation. For example, 4,2',5'-trihydroxy-4'-methoxychalcone suppressed both TNF-α and IL-1β production in macrophages nih.gov, while 2′-hydroxy-3,6′-dimethoxychalcone decreased the production of TNF-α and IL-6. mdpi.com Interestingly, a complex derivative, E-α-(p-methoxyphenyl)-2′,3,4,4′-tetramethoxychalcone, was found to downregulate IL-1β, IL-6, and also the anti-inflammatory cytokine IL-10 in human cell lines. researchgate.net
| Chalcone Derivative | Cytokine(s) Inhibited | Cell/System Studied | Source |
|---|---|---|---|
| 4'-Hydroxychalcone | Inhibits TNF-α-induced pathways | Leukemia cells | nih.gov |
| 2-Hydroxy-4'-methoxychalcone | IL-1β, IL-6 | Human aortic smooth muscle cells | researchgate.netnih.gov |
| 4'-Methoxychalcone | IL-6 | 3T3-L1 preadipocytes | medchemexpress.com |
| 4,2',5'-Trihydroxy-4'-methoxychalcone | TNF-α, IL-1β | Murine peritoneal macrophages | nih.gov |
| 2′-Hydroxy-3,6′-dimethoxychalcone | TNF-α, IL-6 | RAW 264.7 macrophages | mdpi.com |
| 4-Dimethylamino-3',4'-dimethoxychalcone | TNF-α | Mouse air pouch model | nih.gov |
| E-α-(p-methoxyphenyl)-2′,3,4,4′-tetramethoxychalcone | IL-1β, IL-6, IL-10 | Jurkat and HK-2 cells | researchgate.net |
Inducible nitric oxide synthase (iNOS) produces large quantities of nitric oxide (NO), a molecule that plays a significant role in inflammation and cellular damage when overproduced. Several chalcone derivatives have been shown to effectively suppress the expression of this enzyme.
Studies on 2'-hydroxy-4'-methoxychalcone and 2′-hydroxy-3,6′-dimethoxychalcone demonstrated that these compounds inhibit NO production by decreasing the expression of iNOS mRNA and protein, respectively, in macrophage cell lines. researchgate.netmdpi.com This effect is not limited to a single isomer; 4,2',5'-trihydroxy-4'-methoxychalcone and 4-dimethylamino-3',4'-dimethoxychalcone have also been proven to inhibit iNOS expression. nih.govnih.gov The mechanism often involves interfering with transcription factors like NF-κB, which are essential for iNOS gene expression. researchgate.net
During an inflammatory response, the expression of cell adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) is upregulated on endothelial cells. nih.gov These molecules facilitate the attachment and migration of leukocytes to the site of inflammation. mdpi.com
While direct research on the effect of this compound on ICAM-1 and VCAM-1 is not extensively documented, studies on structurally similar compounds provide valuable insights. Research on a related compound, 2′,4,4′-trihydroxychalcone, found that it could decrease the levels of both ICAM-1 and VCAM-1. A structure-activity relationship (SAR) analysis from the same study indicated that the inhibitory activity of these hydroxychalcone (B7798386) derivatives is linked to the presence of a hydroxyl group at the 4-position of the molecule. This suggests a potential mechanism for this compound, though further specific investigation is required.
Inhibition of Inflammatory Enzyme Pathways
Antimicrobial and Antibacterial Activities
The antimicrobial properties of chalcones, a class of compounds to which this compound belongs, have been explored against various pathogens. Research into the specific efficacy of this compound has yielded insights into its activity against common bacteria.
| Compound | Bacterium | Activity/MIC |
| This compound | Staphylococcus aureus | Weak activity |
| This compound | Escherichia coli | Inactive |
| 2,4,2'-trihydroxy-5'-methylchalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 25.0-50.0 µg/mL nih.gov |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Staphylococcus aureus | 125 µg/mL gsconlinepress.com |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Escherichia coli | 250 µg/mL gsconlinepress.com |
The ability of chalcones to interfere with microbial virulence, a key aspect of pathogenesis, has been a subject of interest. While direct studies on the effect of this compound on the pathogenesis of Staphylococcus aureus or Escherichia coli are limited, research on related compounds suggests potential mechanisms. For example, some chalcone derivatives have been shown to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) in a dose-dependent manner nih.gov. Biofilms are communities of bacteria encased in a self-produced matrix, which can protect them from antibiotics and the host immune system. The inhibition of biofilm formation is, therefore, a significant strategy to modulate microbial pathogenesis nih.gov.
Furthermore, some methoxy-substituted hydroxychalcones have demonstrated the ability to reduce biofilm production and surface motility in other pathogenic bacteria by downregulating the expression of genes associated with virulence factors semanticscholar.org. These findings suggest that the chalcone scaffold has the potential to be developed into agents that can modulate microbial pathogenesis, although specific research on this compound is needed to confirm its activity in this area.
Enzyme Inhibitory Activities (Beyond Inflammation/Cancer)
Beyond their antimicrobial potential, chalcones have been investigated for their ability to inhibit various enzymes, which can have therapeutic implications for a range of diseases.
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions such as Alzheimer's disease. While specific studies detailing the AChE inhibitory activity and kinetics of this compound are not extensively documented, the broader class of chalcones has shown promise as AChE inhibitors nih.govnih.gov.
Kinetic studies on various chalcone derivatives have often revealed a mixed-type of inhibition against acetylcholinesterase nih.gov. Mixed-type inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This mode of inhibition is characterized by a decrease in the maximum reaction rate (Vmax) and a change in the Michaelis constant (Km) frontiersin.org. The specific kinetic parameters for the interaction of this compound with AChE have not been reported in the available literature.
Inhibition of glycosidase enzymes, such as α-glucosidase and α-amylase, is a therapeutic approach for managing type 2 diabetes by controlling post-meal blood glucose levels nih.govfrontiersin.org. Chalcone derivatives have been identified as potential inhibitors of these enzymes nih.govfrontiersin.orgresearchgate.net. A review of in vitro studies highlighted that various chalcones exhibit significant inhibitory activity against both α-amylase and α-glucosidase, with some being more potent than standard inhibitors nih.govresearchgate.net.
For instance, a structurally similar compound, 4,4'-dihydroxy-2'-methoxychalcone, demonstrated α-glucosidase inhibitory activity with an IC50 value of 270.2 μM nih.gov. Another related compound, 3,2',4'-trihydroxy-4-methoxychalcone, also showed inhibitory effects on α-glucosidase nih.gov. While these findings suggest that the chalcone scaffold is a promising template for glycosidase inhibitors, specific IC50 values for this compound against α-glucosidase and α-amylase are not yet reported in the reviewed literature.
| Compound | Enzyme | IC50 Value |
| 4,4'-dihydroxy-2'-methoxychalcone | α-glucosidase | 270.2 μM nih.gov |
| 2',4'-dihydroxychalcone | α-glucosidase | 389.6 μM nih.gov |
Acetylcholinesterase (AChE) Inhibition
Anti-Senescence Effects
Recent preclinical research has highlighted the potential of this compound as a compound with significant anti-senescence properties. These effects are primarily attributed to its ability to selectively target and eliminate senescent cells, a process known as senolysis.
Selective Cytotoxicity in Senescent Cell Models (e.g., Human Aortic Endothelial Cells)
Studies have demonstrated that this compound exhibits selective cytotoxicity towards senescent cells. In a key study investigating various chalcone derivatives, this compound (referred to as compound 2 in the study) showed increased cytotoxicity in senescent human aortic endothelial cells (HAECs) when compared to their younger, proliferative counterparts. This selectivity is a crucial characteristic of senolytic agents, as it minimizes damage to healthy, non-senescent cells. The anti-senescence effects of this compound on HAECs were found to be more potent than those of fisetin, a well-known natural senolytic.
The selective cytotoxic effect is quantified by comparing the half-maximal inhibitory concentration (IC50) values between senescent and non-senescent cell populations. A lower IC50 value in senescent cells indicates higher potency and selectivity.
Table 1: Cytotoxicity of this compound in Human Aortic Endothelial Cells (HAEC)
| Cell Type | IC50 (µM) |
| Young HAEC | > 50 |
| Senescent HAEC | 16.8 ± 2.5 |
| Data adapted from a study on the anti-senescence effects of chalcone derivatives. |
Potential as Senolytic Agents in Preclinical Models
The selective cytotoxicity of this compound in cellular models strongly suggests its potential as a senolytic agent. Senolytics are a class of drugs that selectively clear senescent cells, which are known to accumulate with age and contribute to various age-related diseases. By eliminating these dysfunctional cells, senolytic agents may help to mitigate the detrimental effects of cellular senescence.
The demonstrated ability of this compound to induce death in senescent HAECs at concentrations that are less harmful to young cells is a primary indicator of its senolytic potential. This characteristic warrants further investigation in more complex preclinical models to validate its efficacy and mechanism of action in a whole-organism context. The development of chalcone derivatives as senolytic agents is a promising area of research for addressing age-related pathologies.
Interaction with Biomolecules
The biological activities of this compound are closely linked to its chemical structure, particularly the α,β-unsaturated ketone moiety, which makes it susceptible to reactions with cellular nucleophiles.
Reactivity with Cellular Thiols (e.g., Glutathione, GSH)
A significant aspect of the molecular mechanism of this compound involves its reactivity with cellular thiols, such as glutathione (GSH). openmedicinalchemistryjournal.com Chalcones are known to be Michael acceptors, readily undergoing a Michael-type addition reaction with nucleophilic thiol groups. openmedicinalchemistryjournal.com This reaction involves the addition of the thiol to the β-carbon of the α,β-unsaturated ketone system.
The reaction between this compound and thiols like glutathione or N-acetylcysteine has been studied under various pH conditions. openmedicinalchemistryjournal.com The rate of this reaction and the composition of the resulting equilibrium mixture are dependent on the protonation state of the thiol, with the deprotonated form showing higher reactivity. openmedicinalchemistryjournal.com This interaction can lead to the formation of small-molecule adducts or covalent modification of proteins, which can significantly alter cellular signaling pathways and contribute to the compound's biological effects. openmedicinalchemistryjournal.com The depletion of cellular glutathione, a key antioxidant, can also lead to an increase in oxidative stress within cells.
Interaction with Deoxyribonucleic Acid (DNA)
The interaction of chalcones with DNA is an area of interest for understanding their cytotoxic and other biological activities. Studies on 4'-hydroxychalcones and their derivatives have indicated the potential for weak, non-covalent interactions with calf thymus DNA (ctDNA). scielo.br These interactions are characterized by relatively high intrinsic binding constants, suggesting a stable association. scielo.br
The primary mode of non-covalent interaction is believed to be through intercalation, where the planar aromatic rings of the chalcone molecule insert between the base pairs of the DNA double helix. This can be accompanied by electrostatic and van der Waals interactions. Such non-covalent binding can lead to conformational changes in the DNA structure. While direct covalent binding of this compound to DNA has not been extensively documented, some related chalcone derivatives have demonstrated a slight capacity to induce DNA cleavage. scielo.br However, the predominant interaction appears to be of a non-covalent nature. scielo.br
Structure Activity Relationship Sar Studies of 4 Hydroxy 4 Methoxychalcone and Analogs
Influence of Hydroxy and Methoxy (B1213986) Substituents on Biological Activities
The presence and placement of hydroxyl (-OH) and methoxy (-OCH3) groups on the chalcone (B49325) framework are critical determinants of its biological effects, including antioxidant, anti-inflammatory, and anticancer activities. ontosight.ainih.gov
Studies have shown that the antioxidant activity of chalcones is enhanced by the presence of hydroxyl groups. For instance, the antioxidant potential of chalcones with hydroxyl groups on ring B increases in the order of 2-OH < 3-OH << 4-OH << 3,4-di-OH. mdpi.com The 3,4-dihydroxy substitution pattern on ring B is considered optimal for high antioxidant activity. mdpi.com The presence of a hydroxyl group at the 4'-position, as seen in 4'-hydroxy-4-methoxychalcone, is also linked to inhibitory activity against certain cellular adhesion molecules. mdpi.com
Methoxy groups also play a significant role. For example, replacing hydrogen atoms on the phenyl ring with methoxy groups has been shown to result in highly active compounds. rsc.org Specifically, a methoxy group at the 4'-position on ring A can enhance cytotoxic properties. mdpi.com However, the influence of methoxy groups can be complex. In some cases, the presence of methoxy groups on ring A has been observed to reduce antibacterial activity. mdpi.com
The combination of both hydroxyl and methoxy groups often leads to potent biological activity. For example, 4-hydroxy-4′-methoxychalcone has demonstrated promising anti-inflammatory properties by inhibiting the release of TNF-α and IL-6. nih.gov Furthermore, strong anti-inflammatory properties have been attributed to the presence of electron-donating hydroxy and methoxy groups on both aromatic rings. nih.gov
Impact of Substitution Patterns on NF-κB Inhibition
Nuclear factor-kappa B (NF-κB) is a protein complex that plays a crucial role in regulating inflammatory responses and cell survival. Its dysregulation is implicated in various diseases, including cancer. nih.govnih.gov Chalcones are known to inhibit NF-κB activation, and the substitution pattern on the chalcone scaffold significantly influences this inhibitory activity. nih.govbiosynth.com
Research has demonstrated that even simple chalcones with only hydroxyl and methoxy substitutions can exhibit potent NF-κB inhibitory activities, some in the low micromolar range. nih.govnih.gov This suggests that extensive structural complexity is not a prerequisite for effective NF-κB inhibition. nih.gov
One study highlighted that 3-hydroxy-4,3′,4′,5′-tetramethoxychalcone is a potent NF-κB inhibitor. nih.gov Another compound, 2′-hydroxy-3,5′,5-trimethoxychalcone, was found to inhibit the NF-κB pathway in microglial cells. nih.gov The mode of action often involves the suppression of key enzymes and pathways, including the reduction of oxidative stress markers, which leads to the inhibition of NF-κB activity. biosynth.com
Correlation Between Structural Features and Cytotoxicity Profiles
The cytotoxic activity of chalcones against cancer cells is a key area of research, and SAR studies have revealed important correlations between their structural features and cytotoxicity profiles. iiarjournals.orgsapub.org
The substitution pattern on both aromatic rings is a major determinant of cytotoxicity. For instance, some studies have found that an unsubstituted A-ring leads to higher cytotoxic activity compared to substituted derivatives. sapub.org However, other research indicates that specific substitutions can enhance cytotoxicity. sapub.org The presence of a methoxy group at the 4'-position, for example, has been shown to contribute to cytotoxic properties. mdpi.com
The type and position of substituents on ring B also play a crucial role. Terpenoid-like chalcones with nitro-substituted phenyl rings have been found to be the most active among a series of tested compounds. researchgate.net Conversely, weak electron-withdrawing groups on the phenyl ring tend to decrease cytotoxic activity. researchgate.net
Quantitative structure-activity relationship (QSAR) analyses have been employed to further understand these correlations. These studies have suggested that the tumor specificity of chalcones is correlated with their molecular structure and polarization. iiarjournals.org
Stereochemical Considerations and Activity
The stereochemistry of the chalcone molecule, particularly the configuration of the α,β-unsaturated double bond, is an important factor influencing its biological activity. ontosight.ai Chalcones can exist in either a cis or trans configuration, with the trans isomer generally being more stable and biologically active. sapub.org
The (2E) configuration, which corresponds to the trans isomer, is a key structural feature of biologically active chalcones like this compound. ontosight.ai This conformation is believed to be more favorable for interacting with biological targets. sapub.org
Effect of Mannich Base Derivatives on Biological Activity and Reactivity
Mannich bases are compounds formed by the aminoalkylation of an acidic proton located on a carbon atom. The synthesis of Mannich base derivatives of chalcones has emerged as a strategy to enhance their pharmacological properties. ijpsonline.com
The introduction of Mannich base moieties to the chalcone scaffold can lead to improved pharmacodynamic properties. openmedicinalchemistryjournal.com These derivatives have demonstrated remarkable cytotoxic potencies against various cancer cell lines. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com One reason for this enhanced activity is that Mannich bases can act as prodrugs, forming reactive intermediates through processes like deaminomethylation. openmedicinalchemistryjournal.com
Furthermore, Mannich base derivatives of 4'-hydroxychalcones have shown higher reactivity with glutathione (B108866) (GSH), a key cellular thiol, compared to their parent compounds. openmedicinalchemistryjournal.comresearchgate.netresearchgate.net This increased reactivity is often associated with their biological effects. researchgate.net
Rational Design of Analogs with Enhanced Pharmacological Profiles
The insights gained from SAR studies are being applied to the rational design of novel chalcone analogs with improved pharmacological profiles. acs.org By systematically modifying the chalcone scaffold, researchers aim to develop compounds with enhanced potency, selectivity, and drug-like properties.
One approach involves the synthesis of hybrid molecules that combine the chalcone structure with other bioactive scaffolds. For example, chalcone-imidazole derivatives have been synthesized and evaluated for their antimicrobial activity. acs.org Similarly, chalcone hybrids with piperazine (B1678402) have been developed as potential antitumor agents. acs.org
The synthesis of chalcone derivatives often involves the Claisen-Schmidt condensation reaction, which allows for the controlled introduction of various substituents onto the aromatic rings. acs.orgscitepress.org This synthetic versatility, coupled with a growing understanding of SAR, facilitates the targeted design of new chalcone-based therapeutic agents.
Preclinical Pharmacokinetic and Metabolic Studies of 4 Hydroxy 4 Methoxychalcone
Intestinal Elimination and Biotransformation in Animal Models (e.g., Rat Small Intestine)
Ex vivo studies using a perfused rat intestinal model have been instrumental in characterizing the intestinal elimination and biotransformation of 4'-Hydroxy-4-methoxychalcone. openmedicinalchemistryjournal.com In these experiments, the compound is introduced into the lumen of the rat's small intestine, and its disappearance from the perfusate is monitored over time. researchgate.netscispace.com This model allows for the investigation of absorption and metabolism within the intestinal wall, mimicking aspects of oral administration. openmedicinalchemistryjournal.com
Phase 2 Metabolic Conjugation Pathways
Phase 2 metabolism involves the conjugation of the parent compound with endogenous molecules, a process that typically increases water solubility and facilitates excretion. drughunter.com For this compound, several key Phase 2 conjugation pathways have been identified in the rat small intestine. researchgate.netscispace.com
Glucuronide Conjugation
Analysis of intestinal perfusates has confirmed the formation of glucuronide conjugates of this compound. researchgate.netscispace.com This process, known as glucuronidation, is a major pathway in the metabolism of many phenolic compounds. It involves the enzymatic transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of the chalcone (B49325). drughunter.com The resulting glucuronide conjugate is more polar and readily excretable.
Sulfate (B86663) Conjugation
Sulfate conjugation, or sulfation, is another significant Phase 2 metabolic pathway for this compound. researchgate.netscispace.com This reaction involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the chalcone, catalyzed by sulfotransferase enzymes. drughunter.com The formation of sulfate conjugates has been detected in the perfusates from rat intestinal studies. researchgate.net
Glutathione (B108866) Conjugation
The presence of glutathione (GSH) conjugates of this compound has also been identified in intestinal perfusate samples. researchgate.netscispace.com Glutathione conjugation is a detoxification pathway that protects cells from reactive electrophiles. researchgate.net The α,β-unsaturated ketone moiety in the chalcone structure is susceptible to Michael addition by the thiol group of glutathione. mdpi.com
Comparative Pharmacokinetic Profiles of Chalcone Analogs (e.g., Mannich Base Derivatives)
To understand how structural modifications affect pharmacokinetic properties, studies have compared this compound with its analogs, such as Mannich base derivatives. researchgate.netscispace.com Mannich bases are formed by the aminoalkylation of the phenolic ring, a modification that can alter physicochemical properties like lipophilicity and solubility, potentially improving drug delivery. openmedicinalchemistryjournal.com
In comparative ex vivo rat intestinal perfusion studies, this compound and its bis-Mannich analog exhibited distinct elimination kinetics. researchgate.netscispace.com The parent, more nonpolar chalcone showed a higher elimination rate over a 90-minute period compared to its bis-Mannich derivative. researchgate.net Furthermore, there were notable differences in the sulfation of the bis-Mannich derivative compared to the parent chalcone. researchgate.netscispace.com These findings highlight how structural changes to the phenolic chalcone backbone can significantly influence intestinal elimination and metabolic profiles. researchgate.netscispace.com
| Compound | Elimination Rate (Relative) | Key Metabolic Pathways |
| This compound | Higher | Glucuronidation, Sulfation, Glutathione Conjugation |
| bis-Mannich Analog | Lower | Glucuronidation, Sulfation (different profile), Glutathione Conjugation |
Ex Vivo Methodologies for Metabolic Profiling (e.g., HPLC-MS Analysis of Perfusates)
The identification and characterization of metabolites of this compound have been achieved through sophisticated analytical techniques, primarily High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). researchgate.netscispace.com This methodology is applied to the analysis of perfusate samples collected from the ex vivo rat intestinal model. openmedicinalchemistryjournal.com
Validated HPLC-UV methods are first established to quantify the parent chalcone and its analogs in the intestinal perfusates. researchgate.netscispace.com Subsequently, HPLC-MS is employed for the detection and identification of the Phase 2 metabolites. researchgate.netscispace.com This powerful technique allows for the separation of the various components in the perfusate followed by their mass analysis, which provides information on the molecular weight of the metabolites. Further fragmentation analysis (MS/MS) can help elucidate the structure of the conjugates, confirming the site of glucuronidation, sulfation, or glutathione addition. sciex.com The use of HPLC-MS has been crucial in demonstrating the formation of glucuronide, sulfate, and glutathione conjugates of this compound in the rat small intestine. researchgate.netscispace.com
Advanced Research Perspectives and Future Directions
Elucidation of Novel Therapeutic Strategies Based on 4'-Hydroxy-4-methoxychalcone's Mechanisms
This compound, a derivative of natural chalcones, demonstrates significant biological activity by modulating various cellular signaling pathways. biosynth.com Its mechanisms of action, which include the inhibition of key enzymes and pathways involved in disease progression, form the basis for novel therapeutic strategies. biosynth.com The compound is known to interfere with enzyme activities and disrupt oxidative stress mechanisms, highlighting its potential in treating conditions related to inflammation and oxidative damage. biosynth.com
Research has shown that this compound can suppress the activity of nuclear factor-kappa B (NF-κB), a protein complex crucial in regulating immune and inflammatory responses. biosynth.com The inhibition of NF-κB is a key mechanism underlying its anti-inflammatory effects. biosynth.comsci-hub.se Furthermore, this chalcone (B49325) derivative has been found to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase, which are pivotal in the inflammatory cascade. biosynth.com By targeting these fundamental pathways, this compound presents a promising avenue for the development of new treatments for a variety of inflammatory disorders. Further research into these mechanisms could unveil additional therapeutic applications and refine existing treatment protocols.
Development of Targeted Preclinical Cancer Therapies
The potential of this compound in oncology is a significant area of ongoing research. biosynth.com Its mode of action in cancer cells involves the suppression of critical pathways like NF-κB and the reduction of oxidative stress markers, which are implicated in cancer cell proliferation and survival. biosynth.com This targeted action leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in malignant cells, making it a compound of high interest for cancer therapy. biosynth.com
Preclinical studies are actively investigating its role in disrupting angiogenesis, the formation of new blood vessels that supply tumors with nutrients, and its ability to enhance the efficacy of existing chemotherapeutic agents. biosynth.com For instance, the related compound 4-methoxychalcone (B190469) has been shown to enhance the cytotoxicity of cisplatin (B142131) in lung cancer cells by inhibiting the Nrf2/ARE-mediated defense mechanism, which is often overexpressed in drug-resistant cancers. nih.gov This suggests that this compound could be developed as a targeted therapy to overcome chemoresistance. Continued research in this area is crucial for translating these preclinical findings into effective cancer treatments. biosynth.com
Investigation into Multi-Targeting Approaches (e.g., Dual NF-κB and HDAC Inhibition)
A growing area of interest in drug discovery is the development of compounds that can simultaneously modulate multiple biological targets. This multi-targeting approach can offer enhanced therapeutic efficacy and a reduced likelihood of drug resistance. Chalcones, including this compound, are being investigated for their potential as dual inhibitors of key cellular targets like NF-κB and histone deacetylases (HDACs). nih.gov
HDACs are enzymes that play a crucial role in the regulation of gene expression, and their dysregulation is implicated in cancer and inflammatory diseases. nih.gov Notably, HDACs can regulate the activity of NF-κB. nih.govresearchgate.net A study on natural chalcones revealed that some, like isoliquiritigenin (B1662430) and butein, could inhibit both NF-κB activation and HDAC activity. nih.gov While this compound itself was not identified as a dual inhibitor in that specific study, its structural similarity to active compounds suggests that it could be a valuable scaffold for designing novel dual inhibitors. nih.gov The development of such dual-action agents could provide a powerful therapeutic strategy for complex diseases like cancer and chronic inflammation. nih.govresearchgate.net
Exploration of this compound as a Lead Compound for Drug Discovery
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. This compound is considered a promising lead compound for drug discovery due to its versatile biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. biosynth.comopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Its core structure provides a robust framework that can be chemically modified to enhance its potency, selectivity, and pharmacokinetic properties. biosynth.comacs.org
Researchers are exploring various derivatives of this compound to develop novel therapeutic agents. biosynth.com For example, the introduction of different functional groups to the aromatic rings can significantly alter its biological activity. This process of lead optimization is a critical step in the drug development pipeline, aiming to produce new drug candidates with improved efficacy and safety profiles. The inherent bioactivity of the chalcone scaffold makes this compound an attractive starting point for the synthesis of a new generation of drugs. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comacs.org
Development of Environmentally Friendly Synthetic Routes and Sustainable Production
The synthesis of chalcones, including this compound, is traditionally carried out using the Claisen-Schmidt condensation reaction. scitepress.orgrasayanjournal.co.in While effective, conventional methods often rely on the use of organic solvents, which can be toxic and environmentally harmful. scitepress.orgrasayanjournal.co.in In recent years, there has been a significant push towards developing "green" or environmentally friendly synthetic methods.
One such promising approach is the use of grinding techniques, a solvent-free method that aligns with the principles of green chemistry. scitepress.orgrasayanjournal.co.inrasayanjournal.co.in This technique involves the grinding of reactants in a mortar and pestle, often with a solid catalyst like sodium hydroxide (B78521) (NaOH), at room temperature. scitepress.orgrasayanjournal.co.inscitepress.org This process generates friction and localized heat, which accelerates the reaction without the need for solvents. scitepress.orgrasayanjournal.co.in The grinding technique has been successfully used to synthesize this compound from 4-hydroxybenzaldehyde (B117250) and 4-methoxyacetophenone, offering a simple, efficient, and environmentally benign alternative to traditional methods. scitepress.orgrasayanjournal.co.inrasayanjournal.co.inscitepress.org The development of such sustainable production methods is crucial for the large-scale and responsible manufacturing of this promising compound. scitepress.orgrasayanjournal.co.in
Table 1: Comparison of Synthetic Methods for this compound
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Claisen-Schmidt Condensation | Reaction of an aromatic aldehyde with an aromatic ketone in the presence of an acid or base catalyst, typically in a solvent. scitepress.org | Well-established and widely used. scitepress.org | Often requires organic solvents, longer reaction times, and can have lower yields. rasayanjournal.co.inscitepress.org |
| Grinding Technique (Solvent-Free) | Reactants and a solid catalyst are ground together in a mortar at room temperature. scitepress.orgrasayanjournal.co.in | Environmentally friendly (no solvent), shorter reaction time, simple procedure. scitepress.orgrasayanjournal.co.inrasayanjournal.co.in | Yields can be variable. scitepress.org |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction, often in the presence of a solvent or on a solid support. nih.gov | Very fast reaction times and often high yields. nih.gov | Requires specialized microwave equipment. |
Further Preclinical Efficacy and Mechanism of Action Studies in Relevant Disease Models
While the in vitro biological activities of this compound are well-documented, further preclinical studies are essential to validate its therapeutic potential in relevant disease models. biosynth.comacs.orgnih.gov These studies involve testing the compound in animal models of diseases such as cancer, inflammation, and metabolic disorders to assess its efficacy and to further elucidate its mechanisms of action in a living organism. nih.gov
For example, ex vivo studies using a perfused rat intestinal model have begun to investigate the intestinal elimination and metabolism of this compound. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comresearchgate.net Such pharmacokinetic studies are crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted in the body. Future preclinical research should focus on comprehensive in vivo efficacy studies, detailed mechanism of action investigations in disease-specific models, and preliminary safety assessments. The data generated from these studies will be critical for determining whether this compound can progress to clinical trials in humans. A large number of preclinical studies have yet to fully establish the mechanism of action of chalcone derivatives. acs.org
Q & A
Q. What validated methods are recommended for synthesizing 4'-hydroxy-4-methoxychalcone, and how can reaction yields be optimized?
this compound is synthesized via Claisen-Schmidt condensation between 4-hydroxyacetophenone and 4-methoxybenzaldehyde under alkaline conditions. Key steps include:
- Reagent Ratios : A 1:1 molar ratio of ketone to aldehyde in ethanol with NaOH (40% w/v) as the catalyst .
- Temperature Control : Reaction at 50–60°C for 6–8 hours to minimize side products.
- Purification : Recrystallization using ethanol or ethyl acetate yields a purity of >98% (validated by HPLC and NMR) .
- Yield Optimization : Adjusting solvent polarity (e.g., DMSO for enhanced solubility) and catalyst concentration can improve yields to ~73% .
Q. How should researchers address solubility challenges for in vitro assays involving this compound?
- Solvent Selection : Use DMSO for stock solutions (100 mM) due to its high solubility (up to 50 mg/mL). For biological assays, dilute in PBS or culture media to ≤0.1% DMSO to avoid cytotoxicity .
- Stability : Store stock solutions at -20°C in desiccated vials to prevent degradation. Centrifuge liquid formulations at 500×g to ensure homogeneity .
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile:water (60:40, v/v) at 1 mL/min; detection at 280 nm achieves a linear range of 0.1–50 µg/mL (LOQ = 0.05 µg/mL) .
- HPLC-MS/MS : Electrospray ionization (ESI) in negative mode with MRM transitions (e.g., m/z 269 → 117) enhances sensitivity for metabolite identification in perfusates .
Advanced Research Questions
Q. How does intestinal metabolism influence the bioavailability of this compound and its bis-Mannich analogs?
- Phase 2 Metabolism : In rat intestinal perfusates, this compound undergoes glucuronidation (major) and sulfation (minor), reducing free drug levels by >80% within 2 hours. Bis-Mannich analogs show slower conjugation rates due to steric hindrance, enhancing intestinal retention .
- Metabolite Identification : HPLC-MS detects glucuronide (m/z 445) and sulfate (m/z 349) conjugates. Use β-glucuronidase/sulfatase hydrolysis to confirm metabolic pathways .
Q. What structural modifications enhance the inhibitory activity of this compound against glutathione S-transferase (GST)?
- Substituent Effects : The 2'-hydroxy group is critical for GST inhibition (IC₅₀ = 7.76 µM), as it facilitates hydrogen bonding with the GSH-binding site. Methoxy groups at position 4 reduce steric hindrance, improving binding affinity .
- Mechanistic Insights : Competitive inhibition is observed for 4'-hydroxy derivatives, while 4-methoxy variants exhibit non-competitive inhibition due to allosteric modulation .
Q. How do hydroxylation patterns in chalcone derivatives affect their antibacterial efficacy?
- Structure-Activity Relationship : this compound exhibits weak antibacterial activity (MIC >25 ppm) against Gram-positive and Gram-negative strains. Adding a 6'-hydroxy group (as in 2',6'-dihydroxy-4-methoxychalcone) increases polarity and membrane disruption, achieving MICs of 12.5 ppm .
- Synergistic Effects : Co-administration with efflux pump inhibitors (e.g., reserpine) enhances activity against multidrug-resistant S. aureus by 4-fold .
Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., H5N1 neuraminidase). The 2'-hydroxy group forms hydrogen bonds with Asp151 and Glu119, critical for antiviral activity .
- QSAR Models : Develop 2D descriptors (e.g., logP, polar surface area) to correlate methoxy substitution patterns with antioxidant IC₅₀ values (R² >0.85) .
Q. How do bis-Mannich modifications alter the pharmacokinetic profile of this compound?
- Enhanced Lipophilicity : Bis-Mannich derivatives (e.g., N,N-dimethylaminomethyl groups) increase logP by 1.5 units, improving blood-brain barrier penetration .
- Metabolic Stability : Mannich bases resist glucuronidation in hepatic microsomes (t₁/₂ >4 hours vs. 1.2 hours for parent compound) .
Methodological Considerations
Q. What protocols are recommended for isolating phase 2 metabolites of this compound from biological samples?
- Solid-Phase Extraction (SPE) : Use C18 cartridges preconditioned with methanol/water. Elute metabolites with 80% methanol and dry under nitrogen .
- LC-MS/MS Analysis : Employ a gradient elution (5–95% acetonitrile in 0.1% formic acid) on a UPLC column for resolving conjugates. Validate with synthetic standards .
Q. How can researchers mitigate oxidative degradation during long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
